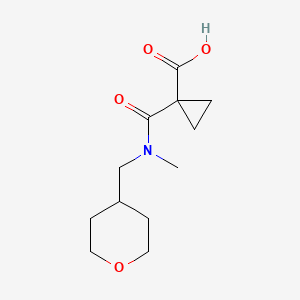
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydropyran moiety, and a carbamoyl group
Preparation Methods
The synthesis of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of tetrahydropyran derivatives with cyclopropane carboxylic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods often incorporate advanced purification techniques, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the cyclopropane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid include:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran moiety and exhibit similar chemical properties.
Cyclopropane carboxylic acid derivatives: These compounds have a cyclopropane ring and carboxylic acid group, making them structurally related.
Carbamoyl compounds: These compounds contain the carbamoyl group and are used in various chemical and biological applications
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[methyl(oxan-4-ylmethyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-13(8-9-2-6-17-7-3-9)10(14)12(4-5-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
InChI Key |
BZURGYBIYKJGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


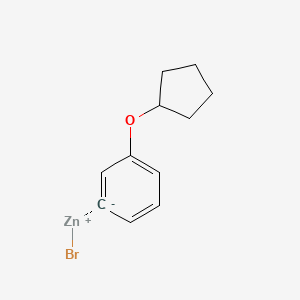
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
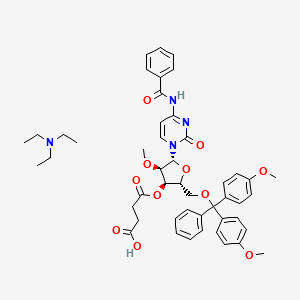

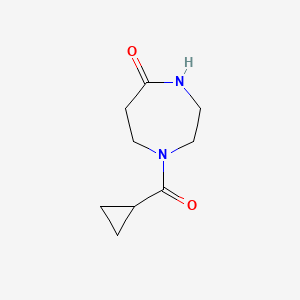
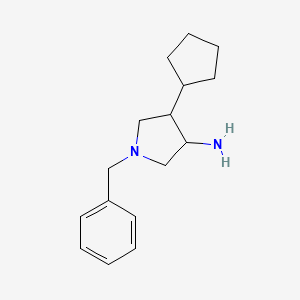
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
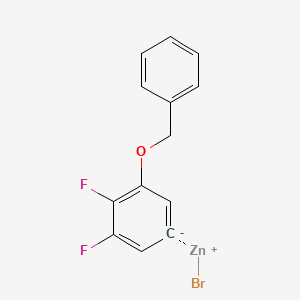
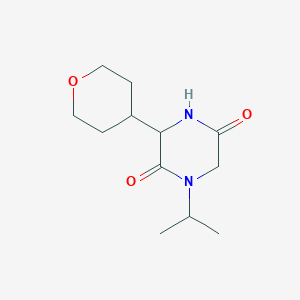
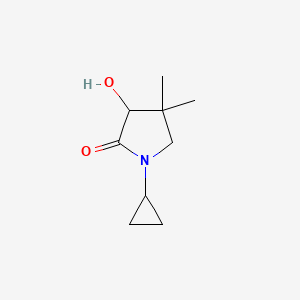
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
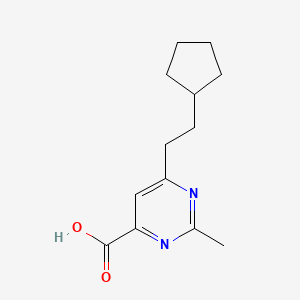
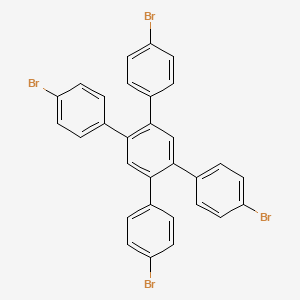
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
